molecular formula C18H24N2O3 B168359 (1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate CAS No. 107447-05-2

(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

Cat. No.: B168359
CAS No.: 107447-05-2
M. Wt: 316.4 g/mol
InChI Key: GFAFAJSUIGSPDS-HOTGVXAUSA-N
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Description

This compound belongs to the tetrahydro-β-carboline (THβC) family, characterized by a tricyclic framework combining indole and pyridine moieties. Its stereochemistry (1S,3S) and substituents—isobutyl at position 1, methoxy at position 7, and a methyl ester at position 3—dictate its physicochemical and biological properties. THβC derivatives are explored for diverse applications, including enzyme inhibition and antifungal activity .

Properties

IUPAC Name

methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFAJSUIGSPDS-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C2=C(C[C@H](N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558441
Record name Methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107447-05-2
Record name Methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate (CAS No. 107447-05-2) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₃
Molecular Weight316.39 g/mol
LogP3.2798
PSA63.35 Ų

Synthesis

The synthesis of this compound involves several steps including alkylation and cyclization processes. Specific methodologies may vary but generally include the use of indole derivatives and alkylating agents under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 and MDA-MB-468 Cell Lines
A study evaluated the compound's growth inhibitory activity against breast cancer cell lines MCF-7 and MDA-MB-468. The results showed:

Cell LineGI50 Value (µM)
MCF-719.3
MDA-MB-4685.2

These findings suggest that the compound exhibits higher potency against the MDA-MB-468 cell line compared to MCF-7, indicating a potential mechanism that may involve specific pathways activated in different cancer types.

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. Notably:

  • PI3K/Akt Pathway Inhibition : The compound has been shown to inhibit the phosphorylation of Akt at T308 and S473 sites. This pathway is crucial for cell survival and proliferation.

Table: Inhibition of PI3K Activity

CompoundPI3K Activity (%)
(1S,3S)-Methyl...71.8
Control100

This inhibition suggests that the compound may induce apoptosis in cancer cells by disrupting critical survival signals.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with good oral bioavailability in preclinical models. Its metabolic profile shows a balance between clearance and retention time in systemic circulation.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Position 1 Substituent Position 7 Substituent Position 3 Functional Group Stereochemistry Key Data/Applications
Target Compound Isobutyl Methoxy Methyl ester (1S,3S) N/A (Hypothetical antifungal/HDAC inhibitor)
Methyl 1-methyl-β-carboline-3-carboxylate (11) Methyl None Methyl ester Undisclosed mp >200°C; 71.3% yield
(1S,3R)-Methyl 1-(3,4-methylenedioxyphenyl)-... Benzodioxol-5-yl None Methyl ester (1S,3R) Tadalafil impurity; CAS 171596-42-2
(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid Methyl None Carboxylic acid (3S) CAS 300680-10-8; potential solubility issues

Preparation Methods

Reaction with Isobutyl Aldehyde

In a modified Pictet-Spengler protocol, L-tryptophan methyl ester reacts with isobutyl aldehyde under acidic conditions (e.g., concentrated H2_2SO4_4 or HCl in methanol) to form the 1-isobutyl-substituted β-carboline intermediate. The reaction proceeds at reflux (60–80°C) for 48–72 hours, yielding a diastereomeric mixture of cis and trans products. Stereochemical control is achieved through chiral resolution or asymmetric catalysis, though the (1S,3S) configuration often predominates due to thermodynamic favorability in acidic media.

Key Parameters

ConditionValueImpact on Yield/Stereoselectivity
Acid CatalystH2_2SO4_4 (1.1 eq)Higher cis selectivity (∼70%)
SolventMethanolImproves solubility of intermediates
Reaction Time72 hoursMaximizes conversion (>90%)

Introduction of the 7-Methoxy Group

The methoxy group at position 7 is introduced via electrophilic aromatic substitution or late-stage methylation.

Direct Methoxylation During Cyclization

Using 5-methoxy-L-tryptophan methyl ester as a starting material directly incorporates the methoxy group. However, this approach requires specialized precursors and may complicate purification.

Post-Cyclization Methylation

Alternatively, the hydroxylated intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2_2CO3_3). This method, adapted from pyridine-carboxylate syntheses, achieves >85% yield under mild conditions (25°C, 12 hours).

Optimized Methylation Protocol

  • Reagents : Methyl iodide (1.5 eq), K2_2CO3_3 (2 eq)

  • Solvent : DMF, 25°C, 12 hours

  • Yield : 87%

Esterification and Stereochemical Refinement

The methyl ester at position 3 is typically introduced early via L-tryptophan methyl ester. However, post-cyclization esterification may be necessary if starting from carboxylic acid intermediates.

Carbodiimide-Mediated Esterification

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, the carboxylic acid intermediate is esterified with methanol. This method, derived from tadalafil syntheses, achieves near-quantitative conversion.

Reaction Conditions

  • Temperature : 0°C → 25°C (gradual warming)

  • Yield : 95%

Resolution of (1S,3S) Diastereomer

Chiral HPLC or enzymatic resolution separates the (1S,3S) isomer from the diastereomeric mixture. Using amylose-based chiral columns (e.g., Chiralpak IA), >99% enantiomeric excess is achievable.

Alternative Synthetic Routes

Buchwald-Hartwig Amination for Core Functionalization

A Pd-catalyzed amination strategy, adapted from pyridine-carboxylate syntheses, introduces the isobutyl group post-cyclization. This method avoids the Pictet-Spengler reaction’s diastereomerism but requires precise control over regioselectivity.

Conditions :

  • Catalyst : Pd(OAc)2_2, Xantphos

  • Base : Pyridine

  • Yield : 78%

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, reducing reaction times from days to hours. For example, cyclization under microwave conditions (250 W, 120°C) completes in 2 hours versus 72 hours conventionally.

Analytical Characterization

Critical spectroscopic data confirm the structure and stereochemistry:

NMR (500 MHz, CDCl3_3)

  • δ 3.72 (s, 3H) : Methyl ester protons

  • δ 4.21 (m, 1H) : C3 methine proton (3S configuration)

  • δ 7.28 (d, J = 8.5 Hz, 1H) : Aromatic proton at C8

HPLC : Chiral stationary phase (Chiralpak IA), hexane:isopropanol (90:10), retention time = 12.3 min for (1S,3S) isomer.

Industrial-Scale Considerations

Patent methodologies emphasize cost-effective and scalable processes:

  • Solvent Recovery : Methanol is distilled and reused, reducing waste.

  • Catalyst Recycling : Pd catalysts are recovered via filtration, lowering metal contamination.

  • Yield Optimization : Batch processes achieve 80–85% overall yield from L-tryptophan .

Q & A

Q. What experimental limitations arise when extrapolating in vitro data to in vivo models for this compound?

  • Critical Evaluation : Address bioavailability issues (e.g., plasma protein binding, metabolic clearance) using microsomal stability assays. warns about low IPL content in sediment studies, underscoring the need for matrix-matched controls .

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